

An In-depth Technical Guide to the Chemical Structure and Properties of Butrol

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Compound of Interest

Compound Name: *Butrol*

Cat. No.: *B126436*

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Introduction

Butrol, with the IUPAC name 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetraazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent. It is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). **Butrol** is a crucial component in the formulation of the gadolinium-based contrast agent (GBCA) Gadobutrol, where it forms a stable, neutral complex with the gadolinium(III) ion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and coordination chemistry of **Butrol**.

Chemical Structure and Identification

Butrol is a complex organic molecule characterized by a tetraazacyclododecane macrocycle functionalized with three carboxymethyl groups and a dihydroxy-hydroxymethylpropyl group. This structure imparts high hydrophilicity to the molecule.

Identifier	Value
IUPAC Name	2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
CAS Number	151852-61-8
Molecular Formula	C18H34N4O9
Molecular Weight	450.48 g/mol
Canonical SMILES	<chem>C1CN(CCN(CCN1CC(=O)O)CC(=O)O)C(C(CO)O)C(CO)OCC(=O)O</chem>
InChI Key	JZNZSKXIEDHOB-DUHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Butrol** are critical to its function as a chelating agent. Its high water solubility and hydrophilicity, conferred by the multiple hydroxyl and carboxyl groups, are essential for its in vivo applications.

Property	Value	Reference
Physical State	Solid	
Water Solubility	Highly soluble	[1]
logP (Octanol/Water Partition Coefficient of Gadobutrol)	~ -3.5	[1]
pKa Values	Not experimentally determined in available literature.	

Note on pKa Values: While specific experimentally determined pKa values for the carboxylic acid and amine functional groups of **Butrol** are not readily available in the surveyed literature, the presence of multiple acidic (carboxylic acids) and basic (tertiary amines) sites suggests that the molecule will exhibit complex acid-base behavior in solution. The protonation state of these groups is crucial for its chelation efficiency and the stability of the resulting metal complexes.

Experimental Protocols

Synthesis of Butrol

A preferred method for the synthesis of **Butrol** involves a multi-step process designed for scalability and high purity.^[1]

Protocol:

- Preparation of the Mono-substituted Tetramine: The synthesis starts with the preparation of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.^[1]
- Alkylation: The mono-substituted tetramine is then reacted with chloroacetic acid.^[1]
 - The reaction is carried out in an aqueous solution.
 - The pH of the reaction mixture is maintained between 9 and 10.
 - The reaction is heated to 70°C for 18 hours.
- Purification: The resulting **Butrol** ligand is purified to a high degree, with a reported yield of 65%.^[1]

Synthesis of Gadobutrol (Chelation Reaction)

The formation of the gadolinium complex, Gadobutrol, is a critical step for its use as an MRI contrast agent.

Protocol:

- Reaction Setup: The purified **Butrol** ligand is dissolved in water.
- Addition of Gadolinium Source: Gadolinium(III) oxide (Gd_2O_3) is added to the solution.^[1]
- Reaction Conditions: The mixture is stirred at 90°C for 6 hours to facilitate the complexation.^[1]

- Purification: The resulting Gadobutrol complex is purified using ion-exchange resins and charcoal treatment to remove any unreacted ligand or free gadolinium ions.[2][3][4] The final product is then crystallized.[2]

Coordination Chemistry

Butrol is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion. In the Gadobutrol complex, the **Butrol** ligand coordinates to the gadolinium(III) ion through the four nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms.[5][6] The ninth coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for the relaxivity and contrast-enhancing properties of the agent.[5]

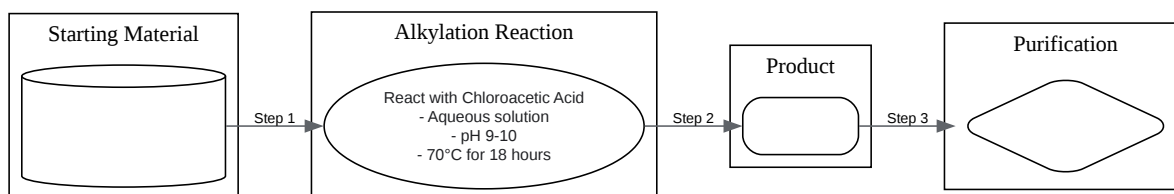
The macrocyclic structure of **Butrol** contributes to the high kinetic inertness of the Gadobutrol complex. This kinetic stability is more critical for in vivo applications than thermodynamic stability, as it minimizes the release of toxic free Gd^{3+} ions in the body.[7][8][9][10]

Pharmacokinetics and Toxicology of the Butrol Ligand

There is a notable lack of publicly available data on the pharmacokinetics and toxicology of the uncomplexed **Butrol** ligand. The vast majority of research focuses on the properties and safety profile of the Gadobutrol complex.

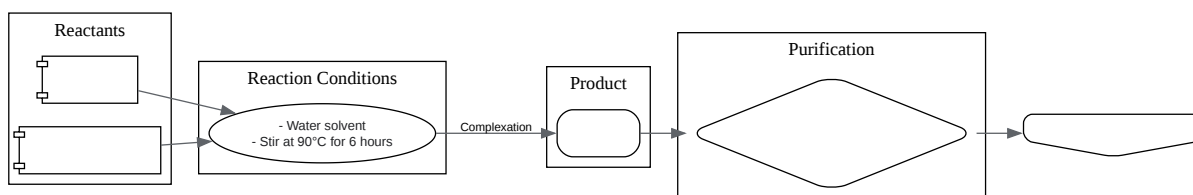
It is generally understood that the purpose of such strong chelating agents is to remain complexed to the metal ion in vivo and be excreted as the intact complex.[7][8][9][10] The high hydrophilicity of **Butrol** suggests that if it were to be present in an uncomplexed form, it would likely be rapidly eliminated via the kidneys. However, without specific studies, its in vivo distribution, metabolism, and potential toxicity remain largely uncharacterized. The toxicity of gadolinium-based contrast agents is primarily associated with the release of free gadolinium ions, which can lead to conditions such as nephrogenic systemic fibrosis (NSF), particularly in patients with impaired renal function.[11][12][13][14]

Visualizations



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Caption: Workflow for the synthesis of the **Butrol** ligand.



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Caption: Experimental workflow for the synthesis of Gadobutrol.

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